molecular formula C17H19N5OS2 B5578522 2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide

2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide

Cat. No.: B5578522
M. Wt: 373.5 g/mol
InChI Key: MXIXGOWGHZGEOL-UHFFFAOYSA-N
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Description

2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C17H19N5OS2 and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.10310259 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactivity of Azole and Thiazole Derivatives

  • Antibacterial and Anticancer Activities : Azole derivatives, including those incorporating thiazole moieties, have shown significant promise in pharmacological applications, particularly for their antibacterial and anticancer properties. A study on the synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide revealed compounds exhibiting good antibacterial activity against specific bacteria strains (Tumosienė et al., 2012). Similarly, novel thiazole and thiadiazole derivatives have been synthesized and evaluated as potent anticancer agents, with certain compounds showing significant efficacy against cancer cell lines (Gomha et al., 2017).

  • Antioxidant and Anticancer Properties : The antioxidant activity of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives has been explored, with findings indicating that some synthesized compounds exhibit superior antioxidant activity compared to known antioxidants like ascorbic acid. Additionally, these compounds demonstrated anticancer activity against certain human cancer cell lines, highlighting the potential for therapeutic applications (Tumosienė et al., 2020).

  • Neurokinin-1 Receptor Antagonism : Research on an orally active, water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral administration has contributed to the understanding of compounds that can effectively manage conditions like emesis and depression without the conventional limitations of solubility and administration route (Harrison et al., 2001).

Mechanism of Action

The mechanism of action would depend on the biological or chemical processes this compound is involved in. Many compounds with similar structures exhibit a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory effects .

Future Directions

Future research could focus on exploring the potential applications of this compound, particularly in the field of medicinal chemistry given the biological activity exhibited by similar compounds . Further studies could also aim to optimize its synthesis and characterize its physical and chemical properties in more detail.

Properties

IUPAC Name

2-[[4-methyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS2/c1-10-5-7-13(8-6-10)14-20-21-17(22(14)4)25-12(3)15(23)19-16-18-11(2)9-24-16/h5-9,12H,1-4H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIXGOWGHZGEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C)SC(C)C(=O)NC3=NC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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